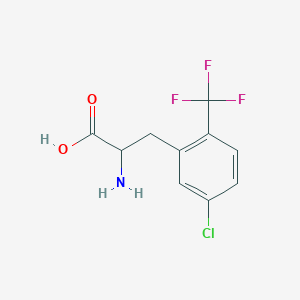

5-Chloro-2-(trifluoromethyl)-DL-phenylalanine

説明

特性

IUPAC Name |

2-amino-3-[5-chloro-2-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClF3NO2/c11-6-1-2-7(10(12,13)14)5(3-6)4-8(15)9(16)17/h1-3,8H,4,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIWSTWSGMRXBSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)CC(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClF3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701258374 | |

| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256482-62-8 | |

| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256482-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylalanine, 5-chloro-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701258374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

生物活性

5-Chloro-2-(trifluoromethyl)-DL-phenylalanine (Cl-CF3-DL-Phe) is a halogenated derivative of the amino acid phenylalanine, notable for its unique structural features that include a chloro group and a trifluoromethyl group. This compound has garnered interest in medicinal chemistry and biological research due to its potential biological activities, particularly in relation to neurotransmitter systems and amino acid transporters.

- Chemical Formula : C₁₀H₉ClF₃NO₂

- Molecular Weight : 267.632 g/mol

- Structural Characteristics : The presence of the chloro and trifluoromethyl groups significantly alters the physicochemical properties of the compound compared to native phenylalanine, potentially enhancing its lipophilicity and bioavailability.

Biological Activity

Research indicates that Cl-CF3-DL-Phe exhibits significant biological activity, particularly in the following areas:

- Neurotransmitter Modulation : Studies have shown that this compound may influence neurotransmitter systems by modulating the activity of amino acid transporters. This modulation can have implications for neurological disorders, suggesting potential therapeutic applications.

- Pharmacological Potential : Cl-CF3-DL-Phe has been investigated for its pharmacological properties, particularly in the context of treating various neurological conditions. Its structural modifications enhance interactions with biological membranes, which may lead to improved efficacy in drug formulations.

- Antimicrobial Activity : Similar halogenated compounds have demonstrated antimicrobial properties, indicating that Cl-CF3-DL-Phe might also possess such activity. The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially increasing their interaction with microbial membranes .

Comparative Analysis with Related Compounds

The biological activity of Cl-CF3-DL-Phe can be compared with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | Chloro Position | Trifluoromethyl Position | Biological Activity |

|---|---|---|---|

| This compound | 5 | 2 | Significant |

| 2-Chloro-5-(trifluoromethyl)-DL-phenylalanine | 2 | 5 | Varies |

| 3-Chloro-5-(trifluoromethyl)-DL-phenylalanine | 3 | 5 | Varies |

The distinct positions of the chloro and trifluoromethyl groups result in varying biological activities among these compounds, highlighting the importance of structural configuration in determining pharmacological effects.

Case Studies and Research Findings

- Neurotransmitter Interaction Studies : In vitro studies have demonstrated that Cl-CF3-DL-Phe can enhance calcium mobilization in neuronal cells, indicating its role as a modulator of neurotransmitter release. This effect is attributed to its ability to interact with specific receptors involved in neurotransmission .

- Antimicrobial Testing : Experimental data suggest that Cl-CF3-DL-Phe exhibits antimicrobial activity against various strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in treating bacterial infections .

- Pharmacokinetic Studies : Research has focused on understanding the pharmacokinetic properties of Cl-CF3-DL-Phe, including absorption, distribution, metabolism, and excretion (ADMET). These studies are crucial for evaluating its viability as a drug candidate .

科学的研究の応用

Medicinal Chemistry

5-Chloro-2-(trifluoromethyl)-DL-phenylalanine is primarily investigated for its potential as a pharmacological agent. Its structural characteristics suggest possible interactions with neurotransmitter systems, particularly in the modulation of amino acid transporters. This makes it a candidate for studying neurological disorders and developing treatments aimed at enhancing neurotransmission .

Enzyme Inhibition

The compound has shown promise as a potential enzyme inhibitor. Its fluorinated structure can enhance the stability of therapeutic proteins and peptides, making it valuable in drug design and development. The incorporation of fluorinated amino acids into proteins may improve their catabolic stability, which is crucial for long-lasting therapeutic effects .

Catalysis

Research has explored the use of phenylalanine-derived trifluoromethyl ketones, including this compound, in oxidation catalysis. The compound can be utilized to generate dioxiranes, which are effective oxidizing agents in organic synthesis. This application highlights its versatility in chemical transformations relevant to both academic research and industrial processes .

Case Study 1: Neurotransmitter Modulation

A study examined the effects of this compound on neurotransmitter systems. Results indicated that the compound could modulate amino acid transporters, suggesting potential therapeutic applications in treating conditions like depression and anxiety disorders.

Case Study 2: Enzyme Stability

In another investigation focused on enzyme inhibitors, researchers incorporated this compound into peptide sequences. The findings demonstrated enhanced stability and activity against specific enzymes, paving the way for the development of more effective drugs targeting metabolic pathways .

類似化合物との比較

a) 5-Chloro-2-fluoro-DL-phenylalanine (CAS: 1259966-96-5)

- Molecular formula: C₉H₉ClFNO₂

- Molecular weight : 217.62 g/mol .

- The fluoro substituent at the 2-position is less electron-withdrawing than -CF₃, resulting in reduced electrophilicity and altered binding affinity in enzyme-substrate interactions. This compound is often used as a control in studies assessing the role of trifluoromethyl groups in medicinal chemistry .

b) DL-2-Chloro-5-nitrophenylalanine (CAS: 603941-08-8)

c) 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine

- Substituent position : Chlorine at the 4-position instead of the 5-position .

- The para-chloro substitution reduces steric clash with adjacent functional groups in biological targets compared to the meta-chloro configuration in the target compound. This positional isomer is often studied to evaluate steric effects in receptor binding .

Physicochemical Properties

| Compound Name | CAS | Molecular Weight (g/mol) | Key Substituents | Solubility (Predicted) | LogP (Predicted) |

|---|---|---|---|---|---|

| 5-Chloro-2-(trifluoromethyl)-DL-phenylalanine | 1256482-62-8 | 263.64 | -CF₃ (2-position), -Cl (5) | Low in water | 2.8 |

| 5-Chloro-2-fluoro-DL-phenylalanine | 1259966-96-5 | 217.62 | -F (2-position), -Cl (5) | Moderate in water | 1.9 |

| DL-2-Chloro-5-nitrophenylalanine | 603941-08-8 | 244.63 | -NO₂ (5-position), -Cl (2) | Low in water | 1.5 |

| 4-Chloro-2-(trifluoromethyl)-DL-phenylalanine | N/A | ~263.64 | -CF₃ (2-position), -Cl (4) | Low in water | 2.7 |

Notes:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-chloro-2-(trifluoromethyl)-DL-phenylalanine, and how can purity (>97%) be achieved?

- Methodological Answer : The synthesis typically involves halogenation and trifluoromethylation of phenylalanine derivatives. For example, intermediates like 5-chloro-2-(trifluoromethyl)aniline (CAS 445-14-7) can serve as precursors . Purity optimization requires column chromatography (e.g., silica gel) and verification via high-performance liquid chromatography (HPLC) or gas chromatography (GC) with >97.0% thresholds . Triethylamine is often used to neutralize byproducts (e.g., HCl) during coupling reactions .

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer : Store at 0–6°C in airtight, light-resistant containers to prevent degradation of the trifluoromethyl group . Avoid exposure to strong acids/bases or oxidizing agents, as the chloro and trifluoromethyl substituents are reactive . Use inert atmospheres (e.g., nitrogen) for long-term storage in solution phases.

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (DL-form) and substitution patterns. Mass spectrometry (MS) with exact mass analysis (e.g., 301.0784 Da) can validate molecular identity . X-ray crystallography is recommended for resolving structural ambiguities in solid-state forms .

Advanced Research Questions

Q. How can metabolic pathways of this compound be tracked in vivo?

- Methodological Answer : Radiolabel the compound at specific positions (e.g., carbonyl groups with ¹⁴C or phenyl rings with ³H) to monitor absorption and excretion. In pharmacokinetic studies, liquid scintillation counting (LSC) and autoradiography are used to quantify tissue distribution . Ensure isotopic purity via HPLC coupled with radiometric detection .

Q. What strategies resolve contradictions in reactivity data between computational models and experimental results for this compound?

- Methodological Answer : Discrepancies often arise from solvent effects or incomplete DFT functional parameterization. Validate computational models (e.g., density functional theory) with experimental vibrational spectroscopy (IR/Raman) and X-ray diffraction data . Adjust solvation models (e.g., COSMO-RS) to account for polar interactions in trifluoromethyl groups .

Q. How can enantiomeric separation of the DL-form be achieved for pharmacological studies?

- Methodological Answer : Use chiral stationary phases (CSPs) in HPLC, such as cellulose tris(3,5-dimethylphenylcarbamate), with hexane/isopropanol mobile phases. Monitor resolution via circular dichroism (CD) or polarimetry. For large-scale separations, enzymatic resolution (e.g., acylase-mediated hydrolysis) is preferred .

Q. What are the key challenges in synthesizing boronic acid derivatives of this compound for Suzuki-Miyaura cross-coupling?

- Methodological Answer : Protect the amino and carboxyl groups during boronation to prevent side reactions. Use palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous conditions to stabilize the boronic acid intermediate (e.g., 5-chloro-2-(trifluoromethyl)phenylboronic acid, CAS 1195945-67-5) . Monitor reaction progress via thin-layer chromatography (TLC) with UV/fluorescence detection .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。